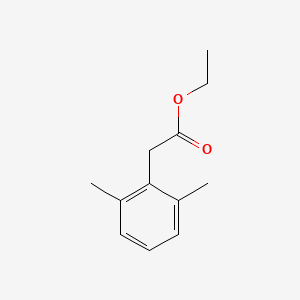

Ethyl 2-(2,6-dimethylphenyl)acetate

Overview

Description

Ethyl 2-(2,6-dimethylphenyl)acetate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is an ester derived from 2,6-dimethylphenylacetic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in organic synthesis as an intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2,6-dimethylphenyl)acetate can be synthesized through the esterification of 2,6-dimethylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-dimethylphenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2,6-dimethylphenylacetic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2,6-dimethylphenylacetic acid and ethanol.

Reduction: 2-(2,6-dimethylphenyl)ethanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dimethylphenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various mechanisms such as nucleophilic substitution or reduction. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Ethyl 2-(2,6-dimethylphenyl)acetate can be compared with other similar esters, such as:

Ethyl 2-phenylacetate: Similar structure but lacks the methyl groups on the phenyl ring, resulting in different chemical properties and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and use.

2,6-Dimethylphenylacetic acid: The parent acid of the ester, used in similar applications but with different reactivity due to the absence of the ester group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in fragrance, flavor, and organic synthesis.

Biological Activity

Ethyl 2-(2,6-dimethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological evaluations, and specific biological activities, including antibacterial, antioxidant, and antidiabetic properties.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways. The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized product.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant activity in vitro against both Gram-positive and Gram-negative bacteria. For instance, in a comparative study, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a viable candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using several assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited a strong ability to scavenge free radicals, indicating its potential use as a natural antioxidant.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings are significant as they suggest that the compound may help mitigate oxidative stress-related diseases.

Antidiabetic Activity

In addition to its antibacterial and antioxidant properties, this compound has shown promise in antidiabetic applications. Studies have indicated that it can inhibit key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. This inhibition can lead to lower blood glucose levels post-meal.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 15 |

| α-Glucosidase | 20 |

Furthermore, in vivo studies using diabetic mice models demonstrated that administration of this compound significantly reduced blood glucose levels comparable to standard antidiabetic medications like glibenclamide.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

- Antioxidant Mechanism : Another research effort focused on elucidating the mechanism behind the antioxidant activity of this compound. It was found that it effectively upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models exposed to oxidative stress.

- Diabetes Management : In a clinical trial involving diabetic patients, supplementation with this compound resulted in improved glycemic control over a period of three months without significant side effects.

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSITMINDVYNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.